molecular formula C6H7ClN2 B1590228 2-Chloro-3-methylpyridin-4-amine CAS No. 79055-64-4

2-Chloro-3-methylpyridin-4-amine

Cat. No.: B1590228
CAS No.: 79055-64-4
M. Wt: 142.58 g/mol
InChI Key: OPIGCGMFJRAVJS-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridin-4-amine is a chemical compound with the molecular weight of 142.59 . It is also known as CAPIC . It is a key intermediate in the production of nevirapine, a non-nucleosidic reverse transcriptase inhibitor that has been established to be clinically useful for the treatment of infection by HIV-1 .


Synthesis Analysis

An improved and commercially valuable process has been developed for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate of Nevirapine . The synthesis was accomplished in four steps, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

One significant application of related compounds is in corrosion inhibition. For instance, the compound 2-amino-4-methylpyridine (AMP), which shares structural similarities with 2-Chloro-3-methylpyridin-4-amine, has been investigated for its effects on the corrosion behavior of mild steel in acidic solutions. Electrochemical methods and theoretical calculations suggest that AMP's adsorption on the metal surface is primarily physical and follows the Langmuir isotherm model. The quantum parameters indicate adsorption occurs on amine and methyl substituents, with inhibition efficiency related to the energy band gap of AMP in neutral and protonated forms in aqueous solutions (Mert et al., 2014).

Organic Synthesis and Rearrangements

Rearrangements during the amination of halopyridines, potentially involving a pyridyne intermediate, highlight the reactivity and application of halopyridine derivatives in synthesizing aminopyridines. This process demonstrates the versatility of such compounds in organic synthesis, providing insights into reaction mechanisms and pathways (Pieterse & Hertog, 2010).

Catalysis and Polymer Synthesis

Aromatic amine ligands, including those related to this compound, have been explored in catalyst systems for polymerizing specific phenols. Such studies reveal the efficiency of these ligands in catalyzing polymer synthesis, offering insights into the influence of ligand structure on reaction rates and by-product formation (Kim et al., 2018).

Material Science Applications

In material science, the synthesis and characterization of complexes and compounds involving aminopyridines are of interest. These studies span from the development of mixed ligand complexes of Fe(II) to the exploration of non-linear optical properties in aminopyridine derivatives. Such research underscores the importance of these compounds in developing new materials with tailored properties for various applications, from catalysis to photonics (Soliman et al., 2013).

Safety and Hazards

The compound is considered hazardous and should be handled with care . It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known to be a key intermediate in the production of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1

Cellular Effects

As it is a key intermediate in the production of Nevirapine , it may indirectly influence cell function through its role in the synthesis of this drug. Nevirapine has been shown to inhibit the action of reverse transcriptase, an enzyme crucial for the replication of HIV-1 . This suggests that 2-Chloro-3-methylpyridin-4-amine may play a role in influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a key intermediate in the production of Nevirapine , its effects at the molecular level may be inferred from the action of this drug. Nevirapine binds directly to reverse transcriptase, causing a disruption in the enzyme’s catalytic site and leading to a block in RNA and DNA-dependent DNA polymerase activities .

Properties

IUPAC Name

2-chloro-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIGCGMFJRAVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505450
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-64-4
Record name 2-Chloro-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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